molecular formula C9H15N3O2S B12928234 N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-74-6

N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12928234
CAS No.: 89587-74-6
M. Wt: 229.30 g/mol
InChI Key: CQIXCXCJCKJMGP-UHFFFAOYSA-N
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Description

N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of Substituents: The ethyl, methoxy, and methylthio groups are introduced through subsequent reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, dimethyl sulfoxide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated pyrimidines, aminated pyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the presence of the ethyl group, which enhances its hydrophobicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research and development .

Properties

CAS No.

89587-74-6

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-ethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3O2S/c1-5-10-7-6(15-4)8(13-2)12-9(11-7)14-3/h5H2,1-4H3,(H,10,11,12)

InChI Key

CQIXCXCJCKJMGP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC(=N1)OC)OC)SC

Origin of Product

United States

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